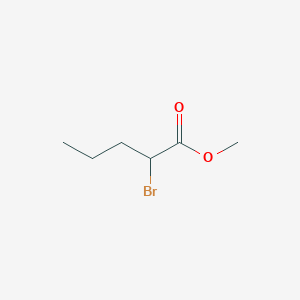

Methyl 2-bromopentanoate

Descripción general

Descripción

Methyl 2-bromopentanoate is a colorless to light yellow liquid with the molecular formula C6H11BrO2 and a molecular weight of 195.05 g/mol . It is characterized by its bromine and ester functional groups, making it a versatile reagent in organic synthesis . This compound is soluble in most organic solvents, including ethanol, ether, and chloroform .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 2-bromopentanoate can be synthesized through the esterification of 2-bromopentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion.

Industrial Production Methods: In industrial settings, the production of this compound often involves the bromination of pentanoic acid followed by esterification. The bromination step can be carried out using bromine or hydrobromic acid in the presence of a catalyst. The esterification step is similar to the laboratory method but scaled up for larger production volumes .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at the second carbon undergoes substitution with nucleophiles, forming new carbon-heteroatom bonds. Reaction conditions and outcomes vary based on the nucleophile and solvent system:

Mechanistic Notes :

-

Secondary carbon center favors SN₂ mechanisms under polar aprotic conditions (e.g., DMF) .

-

Steric hindrance at the β-carbon limits competing elimination pathways .

Elimination Reactions

Under basic conditions, methyl 2-bromopentanoate undergoes dehydrohalogenation to form alkenes. The reaction is sensitive to base strength and temperature:

| Base | Solvent | Temperature | Product | Major/Minor Ratio | Source |

|---|---|---|---|---|---|

| KOH (aq.) | Ethanol | Reflux | 2-Pentenoate | 85:15 (trans:cis) | |

| DBU | DMSO | 80°C | 1,3-Pentadienoate | 70% isolated |

Key Findings :

-

Microwave-assisted reactions reduce side products (e.g., alkyne formation) compared to traditional reflux .

Hydrolysis and Reduction

The ester group reacts under acidic/basic hydrolysis or reduction conditions:

| Reaction Type | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), H₂O | Reflux, 4 hrs | 2-Bromopentanoic acid | 82% | |

| Basic Hydrolysis | NaOH (2M), H₂O | RT, 12 hrs | Sodium 2-bromopentanoate | 90% | |

| Reduction | LiAlH₄, ether | 0°C → RT | 2-Bromopentan-1-ol | 75% |

Notable Observations :

-

Hydrolysis rates increase with electron-withdrawing effects of the bromine atom.

-

Reduction selectively targets the ester carbonyl without affecting the C–Br bond.

Comparative Reactivity

A comparison with similar bromoesters highlights its unique reactivity profile:

| Compound | Reactivity with OH⁻ (SN₂) | Predominant Pathway | Industrial Use |

|---|---|---|---|

| This compound | High (k = 0.45 M⁻¹s⁻¹) | Substitution > Elimination | Drug intermediates |

| Methyl 4-bromopentanoate | Moderate (k = 0.18 M⁻¹s⁻¹) | Elimination > Substitution | Plasticizers |

| Ethyl 2-bromobutyrate | Low (k = 0.07 M⁻¹s⁻¹) | Elimination | Fragrance synthesis |

Rate constants (k) derived from pseudo-first-order kinetics in ethanol/water (1:1) at 25°C.

Mechanistic Insights

-

SN₂ Pathway : Backside attack by nucleophiles (e.g., phenoxide ions) proceeds with inversion, confirmed by deuterium-labeling studies .

-

Elimination : Follows E2 mechanism, with base abstracting a β-hydrogen anti-periplanar to the Br atom .

-

Steric Effects : Bulkier nucleophiles (e.g., tert-butoxide) favor elimination over substitution .

Aplicaciones Científicas De Investigación

Organic Synthesis

Role as a Building Block:

Methyl 2-bromopentanoate is primarily used as a building block in organic synthesis. It can introduce bromine and ester functionalities into more complex molecules, facilitating the creation of various organic compounds. Its reactivity enables it to undergo nucleophilic substitution and elimination reactions, which are essential for constructing diverse molecular architectures.

Chemical Reactions:

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles (e.g., amines, alcohols), leading to the formation of substituted pentanoates.

- Elimination Reactions: Under strong basic conditions, this compound can undergo dehydrohalogenation to form alkenes, expanding its utility in synthetic pathways.

Medicinal Chemistry

Synthesis of Pharmaceutical Intermediates:

In medicinal chemistry, this compound is utilized to synthesize pharmaceutical intermediates and active compounds. Its ability to introduce bromine into molecular frameworks is particularly useful for developing bioactive molecules with potential therapeutic effects.

Case Studies:

- Research has demonstrated its application in synthesizing derivatives of salicylic acid, which exhibit antifungal activity. These derivatives are formed through reactions involving this compound as a key intermediate .

Biological Studies

Enzyme-Catalyzed Reactions:

this compound serves as a probe in biological studies to investigate enzyme-catalyzed reactions involving ester and bromine groups. Its reactivity profile allows researchers to explore mechanisms of action for various enzymes, providing insights into metabolic pathways and biochemical processes.

Interaction Studies:

Studies have focused on its interactions with nucleophiles and electrophiles, contributing to a better understanding of its behavior in biological systems. However, specific data on biological interactions remain limited, indicating an area for further research.

Industrial Applications

Production of Specialty Chemicals:

In industrial settings, this compound is employed in the production of specialty chemicals and agrochemicals. Its versatility allows for the modification of functional groups in larger-scale chemical processes, making it an essential reagent in industrial chemistry.

Safety Considerations:

Due to its hazardous nature—causing skin irritation and respiratory issues—it is crucial to handle this compound with care in both laboratory and industrial environments.

Mecanismo De Acción

The mechanism of action of methyl 2-bromopentanoate involves its reactivity as an electrophile due to the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The ester group can also participate in hydrolysis reactions, breaking down into the corresponding acid and alcohol .

Comparación Con Compuestos Similares

Methyl 2-bromopentanoate can be compared with other similar compounds such as:

Methyl 2-bromohexanoate: Similar in structure but with an additional carbon atom.

Methyl 2-chloropentanoate: Similar but with a chlorine atom instead of bromine.

Ethyl 2-bromopentanoate: Similar but with an ethyl ester group instead of a methyl ester group.

Uniqueness: this compound is unique due to its specific reactivity profile, which is influenced by the presence of both the bromine and ester functional groups. This makes it a valuable reagent in organic synthesis, offering a versatile platform for introducing bromine and ester moieties into different molecules .

Actividad Biológica

Methyl 2-bromopentanoate (C₆H₁₁BrO₂) is an organic compound classified as a bromoalkanoate ester. It exhibits significant biological activity, making it a subject of interest in various fields of research, particularly in organic synthesis and medicinal chemistry. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by a five-carbon chain with a bromine atom attached to the second carbon. It is typically a colorless to pale yellow liquid with a sharp odor, soluble in organic solvents and having a density greater than water . The molecular structure can be represented as follows:

- Molecular Formula : C₆H₁₁BrO₂

- Molecular Weight : 195.05 g/mol

- CAS Number : 19129-92-1

Synthesis Methods

Several synthetic routes exist for producing this compound, including:

- Nucleophilic Substitution Reactions : Utilizing alkyl halides and alcohols.

- Bromination of Pentanoic Acid Derivatives : This method allows for the selective introduction of bromine at the desired position.

These methods provide flexibility in terms of scale and purity, which are important for both academic and industrial applications.

This compound primarily exhibits its biological activity through its reactivity as an electrophile. It can undergo nucleophilic substitution reactions with various biological nucleophiles, such as amino acids and proteins, leading to potential modifications that may affect biological functions.

Case Studies and Research Findings

- Alkylation Reactions : Research indicates that this compound can effectively alkylate phenolic and amine groups in biomolecules, which is crucial for synthesizing pharmaceuticals .

- Antimicrobial Activity : A study evaluated the compound's efficacy against various bacterial strains, demonstrating moderate antibacterial properties. The mechanism was attributed to its ability to disrupt bacterial cell membranes through alkylation processes .

- Enzyme Inhibition : Another investigation focused on the compound's role as an enzyme inhibitor. This compound was found to inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in drug development .

Comparative Analysis with Related Compounds

The following table compares this compound with similar compounds, highlighting key features relevant to their biological activities:

| Compound | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C₆H₁₁BrO₂ | Five-carbon chain; versatile reagent | Moderate antibacterial activity |

| Methyl 2-bromoacetate | C₃H₅BrO₂ | Two-carbon chain; commonly used in alkylation | Stronger alkylating agent |

| Ethyl 2-bromobutanoate | C₄H₇BrO₂ | Four-carbon chain; used in similar reactions | Variable antibacterial properties |

| Methyl 3-bromobutanoate | C₄H₇BrO₂ | Bromine at third position; different reactivity | Limited biological studies |

This comparison illustrates how this compound is unique due to its five-carbon structure while retaining functional characteristics common to halogenated esters.

Propiedades

IUPAC Name |

methyl 2-bromopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-3-4-5(7)6(8)9-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGMWQSVSOGNGPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80336218 | |

| Record name | methyl 2-bromopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19129-92-1 | |

| Record name | methyl 2-bromopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.